

"Benzo[b]thiophene-2,3-dione" discovery and history

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Benzo[b]thiophene-2,3-dione**

Cat. No.: **B019949**

[Get Quote](#)

An In-depth Technical Guide to **Benzo[b]thiophene-2,3-dione**: From Historical Discovery to Modern Applications

Abstract

Benzo[b]thiophene-2,3-dione, commonly known as thioisatin, is a sulfur-containing heterocyclic compound that has garnered significant attention in synthetic and medicinal chemistry. As the thio-analog of the renowned isatin molecule, it shares a rich history intertwined with the development of dye chemistry and the exploration of biologically active scaffolds. Its unique structural features, particularly the highly electrophilic C-3 carbonyl group, render it a versatile intermediate for the synthesis of a diverse array of complex molecules, including spiro-heterocycles and pharmacologically active agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, chemical reactivity, and modern applications of the **benzo[b]thiophene-2,3-dione** core, with a focus on its pivotal role in drug discovery and materials science.

Historical Perspective: The Legacy of Indigo and Isatin

The story of **benzo[b]thiophene-2,3-dione** is best understood by first examining its oxygen-containing counterpart, isatin (1H-indole-2,3-dione). Isatin was first isolated in 1840 by Otto Linné Erdmann and Auguste Laurent as a vibrant orange crystalline product resulting from the oxidation of the famous indigo dye with nitric and chromic acids.^{[1][2][3][4]} This discovery

opened a new chapter in heterocyclic chemistry, establishing isatin as a foundational building block for a multitude of synthetic transformations and biologically active molecules.[5][6]

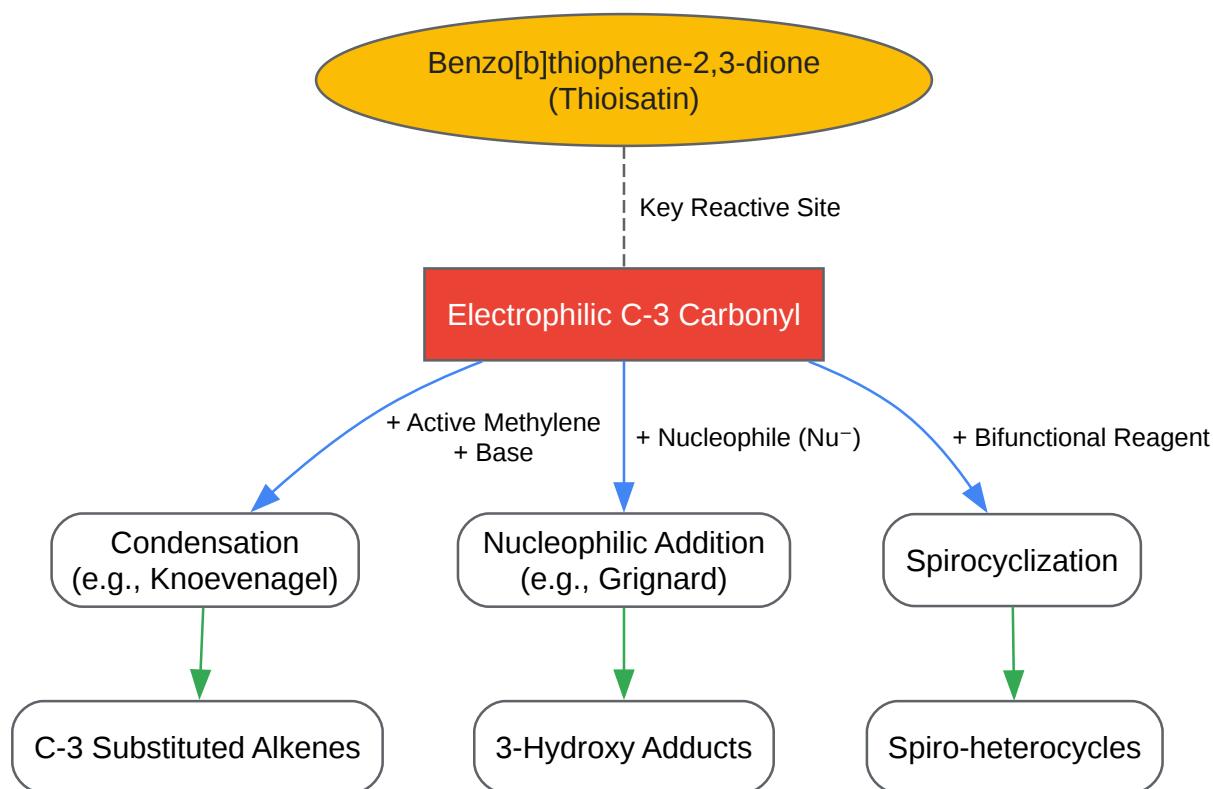
The exploration of sulfur analogs was a natural progression, driven by the burgeoning dye industry of the late 19th and early 20th centuries. The German chemist Paul Friedländer was a pioneer in this field, best known for his extensive research on indigo derivatives.[7] His work on thioindigo, a sulfur-containing analog of indigo, was instrumental and implicitly laid the groundwork for the chemistry of the benzo[b]thiophene core.[7] The parent dione, **benzo[b]thiophene-2,3-dione** or thioisatin, emerged from this lineage as a critical synthetic intermediate, valued for its ability to construct complex sulfur-containing heterocycles.

Physicochemical and Spectroscopic Profile

Benzo[b]thiophene-2,3-dione is an orange, crystalline solid at room temperature.[8] Its core structure consists of a benzene ring fused to a thiophene-2,3-dione ring, creating a planar, aromatic system.[9] This scaffold is a key building block for synthesizing a wide range of bioactive compounds and dyes.[10][11]

Table 1: Physicochemical and Spectroscopic Data for **Benzo[b]thiophene-2,3-dione**

Property	Value	Source(s)
IUPAC Name	Benzo[b]thiophene-2,3-dione	[12]
Common Names	Thioisatin, Thianaphthenequinone	[12]
CAS Number	493-57-2	[12][13]
Molecular Formula	C ₈ H ₄ O ₂ S	[12]
Molecular Weight	164.18 g/mol	[12]
Appearance	Orange Solid	[8]
Melting Point	119-121 °C	[8]
Mass Spec (EI)	Molecular Ion (M ⁺) at m/z 164; Base Peak at m/z 136 [M-CO]	


The mass spectrum of **benzo[b]thiophene-2,3-dione** and its derivatives provides a key diagnostic feature: it typically shows a molecular ion peak followed by a prominent base peak resulting from the loss of a single carbonyl (CO) moiety, confirming the dione structure.

Synthesis Methodologies: Constructing the Thioisatin Core

The most direct and widely cited method for synthesizing **benzo[b]thiophene-2,3-dione** involves the reaction of a thiophenol with oxalyl chloride. This approach is analogous to the Stolle synthesis used for isatins and offers a reliable route to both the parent compound and its substituted derivatives.[\[4\]](#)[\[14\]](#)

Causality in Synthesis Design:

The choice of oxalyl chloride as a reagent is strategic. It serves as an efficient "C2" synthon, providing the two adjacent carbonyl groups required for the dione structure. The reaction proceeds via an initial acylation of the sulfur atom of the thiophenol to form an S-phenyl chlorothioglyoxylate intermediate. This is followed by an intramolecular Friedel-Crafts-type cyclization onto the adjacent aromatic ring, driven by a Lewis acid (often generated in situ or added), which results in the formation of the five-membered heterocyclic ring. The use of substituted thiophenols allows for the direct installation of various functional groups onto the benzene ring portion of the final molecule, making this a versatile method for generating chemical libraries.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. dergipark.org.tr [dergipark.org.tr]
- 2. journals.irapa.org [journals.irapa.org]
- 3. sciensage.info [sciensage.info]
- 4. Isatin - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Paul Friedländer (chemist) - Wikipedia [en.wikipedia.org]
- 8. benzo[b]thiophene-2,3-dione Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 9. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 10. benzo[b]thiophene-2,3-dione | 493-57-2 [chemicalbook.com]
- 11. Benzothiophene - Wikipedia [en.wikipedia.org]
- 12. Benzo(b)thiophene-2,3-dione [webbook.nist.gov]
- 13. echemi.com [echemi.com]
- 14. biomedres.us [biomedres.us]
- To cite this document: BenchChem. ["Benzo[b]thiophene-2,3-dione" discovery and history]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019949#benzo-b-thiophene-2-3-dione-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com